9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline
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Overview
Description
9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the imidazoquinazoline family. This compound is characterized by the presence of a bromine atom at the 9th position and a methyl group at the 5th position of the imidazoquinazoline core. Imidazoquinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted imidazoquinazolines with various functional groups.
Oxidation Reactions: Quinazoline derivatives.
Reduction Reactions: Dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-c]quinazoline: The parent compound without the bromine and methyl substituents.
9-chloro-5-methyl-2H,3H-imidazo[1,2-c]quinazoline: A similar compound with a chlorine atom instead of bromine.
5-methyl-2H,3H-imidazo[1,2-c]quinazoline: The compound without the bromine substituent.
Uniqueness
9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline is unique due to the presence of both the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, while the methyl group can affect the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H10BrN3 |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
9-bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C11H10BrN3/c1-7-14-10-3-2-8(12)6-9(10)11-13-4-5-15(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
MZUIAZPKLTWJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C3=NCCN13 |
Origin of Product |
United States |
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